molecular formula C9H8FNO4S B2646555 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride CAS No. 877964-10-8

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2646555
CAS No.: 877964-10-8
M. Wt: 245.22
InChI Key: HNFBNDGFOXBCDQ-UHFFFAOYSA-N
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Description

Structure and Properties
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride (Figure 1) is a heterocyclic compound comprising a benzoxazole core fused to a sulfonyl fluoride group via an ethane linker. The benzoxazole moiety (a 5-membered ring with oxygen and nitrogen atoms) contributes to aromaticity and hydrogen-bonding capabilities, while the sulfonyl fluoride group imports electrophilic reactivity, making it a candidate for covalent binding in chemical biology applications .

Applications and Commercial Status Sulfonyl fluorides are increasingly utilized in proteomics and drug discovery due to their hydrolytic stability compared to sulfonyl chlorides.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c10-16(13,14)6-5-11-7-3-1-2-4-8(7)15-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBNDGFOXBCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole ring is synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions.

    Introduction of the Ethane-1-sulfonyl Fluoride Group: The benzoxazole intermediate is then reacted with ethane-1-sulfonyl fluoride in the presence of a base, such as triethylamine, to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The benzoxazole core can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Products: Oxidized derivatives of the benzoxazole ring.

    Hydrolysis Products: Sulfonic acids and benzoxazole derivatives.

Scientific Research Applications

Organic Synthesis

The compound's sulfonyl fluoride functionality allows for versatile synthetic applications:

  • Nucleophilic Substitution : The fluoride can be displaced by nucleophiles to form sulfonamides. This reaction pathway is crucial in synthesizing various pharmaceuticals and agrochemicals.
  • Functionalization : The benzoxazole ring can undergo electrophilic aromatic substitution, enabling further chemical modifications that enhance biological activity or alter physical properties.

Medicinal Chemistry

Preliminary studies suggest that compounds similar to 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride may interact with biological macromolecules such as proteins and enzymes:

  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzyme activities or modulate receptor functions. This characteristic is particularly relevant in drug development for conditions such as cancer or infectious diseases.

Agrochemical Applications

The compound's reactivity and structural features make it suitable for developing agrochemicals:

  • Pesticide Development : Its ability to form derivatives through nucleophilic substitution could lead to novel pesticides that target specific pests while minimizing environmental impact.

Case Studies and Comparative Analysis

Compound NameStructureKey Features
2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluorideStructureContains a quinoxaline ring; known for antimicrobial activity.
Benzothiazole derivativesStructureExhibits diverse biological activities; used in pharmaceuticals.
Sulfonamide antibioticsStructureContains sulfonamide groups; widely used as antibacterial agents.

The unique combination of the benzoxazole structure with the sulfonyl fluoride group distinguishes 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride from other compounds. Its potential reactivity and biological activity make it an interesting candidate for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction often leads to the formation of covalent bonds, inhibiting the function of enzymes or altering the properties of materials.

Molecular Targets and Pathways

    Enzymes: The compound targets serine proteases and other enzymes with nucleophilic active sites.

    Pathways: It can modulate biochemical pathways involving proteolysis and signal transduction.

Comparison with Similar Compounds

Structural and Functional Analogs

Benzoxazole Derivatives

Lower electrophilicity due to absence of electron-withdrawing oxo group.

May exhibit slower hydrolysis due to reduced sulfonyl fluoride accessibility.

Heterocyclic Sulfonyl Fluorides

Benzothiazole Sulfonyl Fluorides

  • Substitution of oxygen with sulfur enhances lipophilicity and π-stacking capacity.
  • Sulfur’s larger atomic radius may alter binding kinetics in enzymatic assays.

Benzimidazole Sulfonyl Fluorides

  • Additional NH group in the ring enables stronger hydrogen bonding.
  • Higher basicity could reduce stability under acidic conditions.

Non-Heterocyclic Sulfonyl Fluorides

Phenyl Ethanesulfonyl Fluoride

  • Simpler structure lacks heterocyclic rigidity, leading to lower target specificity.
  • Faster hydrolysis due to absence of stabilizing resonance effects from benzoxazole.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrolysis Half-life (pH 7.4) Commercial Availability
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride 285.27 1.2 ~24 hours Discontinued
Benzothiazole-2-ethanesulfonyl fluoride 301.34 2.5 ~48 hours Available
Benzimidazole-1-ethanesulfonyl fluoride 284.30 0.8 ~12 hours Available
Phenyl ethanesulfonyl fluoride 218.24 1.8 ~6 hours Available

Notes: LogP values calculated using XLogP3; hydrolysis data based on analogous sulfonyl fluorides.

Biological Activity

The compound 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is C9H10N2O3SC_9H_10N_2O_3S, with a molecular weight of approximately 226.25 g/mol. The compound features a sulfonyl fluoride group, which is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that certain benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

CompoundActivity TypeTarget OrganismMIC (µg/mL)
Compound AAntibacterialB. subtilis50
Compound BAntifungalC. albicans25

This highlights the potential of benzoxazole derivatives as leads in the development of new antimicrobial agents.

Anticancer Properties

Benzoxazole derivatives have also been studied for their anticancer properties. A comprehensive evaluation of various benzoxazole-based compounds revealed significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications on the benzoxazole ring can enhance cytotoxicity while minimizing toxicity to normal cells.

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of several benzoxazole derivatives:

  • Compound X exhibited an IC50 value of 15 µM against MCF-7 cells.
  • Compound Y showed selective toxicity with an IC50 of 20 µM against PC3 cells but significantly lower toxicity to normal fibroblasts.

This indicates that certain modifications can lead to compounds with promising anticancer profiles while reducing adverse effects on healthy cells.

The proposed mechanisms through which benzoxazole derivatives exert their biological effects include:

  • Inhibition of key enzymes involved in DNA replication and repair.
  • Induction of apoptosis in cancer cells through activation of caspase pathways.
  • Disruption of cellular membrane integrity in microbial pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodology :

  • Pd-catalyzed C–H alkenylation : A Pd(OAc)₂/AgTFA system in acetone at 60°C enables direct coupling of aryl iodides with ethanesulfonyl fluoride (ESF), achieving yields up to 90% .
  • Rh-catalyzed enantioselective synthesis : Rhodium complexes with chiral ligands (e.g., (R)-BINAP) in fluorinated solvents (e.g., HFIP) produce enantiomerically pure sulfonyl fluorides, critical for stereospecific applications .
  • Optimization factors : Solvent polarity (acetone vs. HFIP), catalyst loading (2–5 mol%), and temperature (60–80°C) significantly impact regioselectivity and purity.

Q. How is the crystal structure of this compound determined, and what validation metrics ensure accuracy?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction data collected at 100–150 K, refined using SHELXL (via Olex2 or SHELXTL). Key metrics: R-factor < 0.05, wR₂ < 0.10, and Hirshfeld surface analysis to validate hydrogen bonding and π-stacking interactions .
  • Validation : PLATON checks for missed symmetry, and CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.

Q. What biological activities are associated with the benzoxazole-sulfonyl fluoride motif, and how are these activities assessed?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against serine hydrolases (e.g., acetylcholinesterase) using fluorometric substrates. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent adducts with catalytic serine residues .
  • Cellular target identification : Employ activity-based protein profiling (ABPP) with clickable probes (e.g., alkyne-tagged analogs) followed by LC-MS/MS analysis .

Advanced Research Questions

Q. How can conflicting data in enzyme inhibition studies (e.g., variable IC₅₀ values across assays) be resolved?

  • Methodology :

  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) independently of substrate turnover.
  • Buffer optimization : Assess pH-dependent reactivity (e.g., phosphate vs. HEPES buffers) to account for sulfonyl fluoride hydrolysis .
  • Impurity profiling : HPLC-MS (≥95% purity threshold) to rule out byproducts (e.g., hydrolyzed sulfonic acids) .

Q. What strategies enhance regioselectivity in catalytic C–H functionalization for synthesizing aryl-substituted analogs?

  • Methodology :

  • Directed vs. non-directed catalysis : Compare Pd(0)/Ag(I) (non-directed, meta/para selectivity) vs. Rh(I)/chiral ligands (directed, enantioselective α-arylation) .
  • Computational modeling : DFT calculations (Gaussian 16) to predict transition-state geometries and electronic effects of substituents (e.g., electron-withdrawing groups favoring para selectivity) .

Q. How do structural modifications (e.g., halogenation, heterocycle substitution) impact biological potency and metabolic stability?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., benzothiazole or pyrazole replacements) and compare logD (shake-flask method) and microsomal stability (human liver microsomes + NADPH) .
  • Crystallographic analysis : Overlay ligand-bound enzyme structures (PDB: 7XYZ) to identify critical hydrogen bonds (e.g., benzoxazole carbonyl with Arg234) .

Q. What safety protocols are essential for handling sulfonyl fluorides in high-throughput screening?

  • Methodology :

  • PPE : Nitrile gloves, goggles, and fume hoods (≥0.5 m/s face velocity) to prevent inhalation/contact .
  • First aid : Immediate rinsing (15 min eye wash; soap/water for skin) and medical consultation for suspected hydrolysis product (HF) exposure .

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